Diethyl thiazole-2,4-dicarboxylate
Description
Contextualization within Thiazole (B1198619) Heterocyclic Chemistry Research
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a fundamental scaffold in a vast array of biologically active molecules and functional materials. nih.govnumberanalytics.comglobalresearchonline.net The thiazole ring is a significant pharmacophore, present in numerous natural products and synthetic drugs, including antimicrobials, anti-inflammatory agents, and anticancer therapies. ijper.orgnih.gov Research in thiazole chemistry is continuously expanding, with a focus on developing novel synthetic methodologies and exploring the structure-activity relationships of its derivatives. numberanalytics.comijper.org Diethyl thiazole-2,4-dicarboxylate fits within this context as a disubstituted thiazole, where the functional groups at the 2- and 4-positions can be strategically manipulated for various applications. The study of such 2,4-disubstituted thiazoles is a prominent area of research due to their diverse pharmacological potential. nih.govresearchgate.net
Significance of Dicarboxylate Functionalities in Organic Synthesis and Materials Science
Dicarboxylic acids and their ester derivatives, known as dicarboxylates, are highly versatile building blocks in organic chemistry. longdom.org The two carboxyl groups can react independently or in concert, allowing for the construction of complex molecular architectures. libretexts.org They are crucial starting materials for synthesizing a wide range of compounds, including polyesters, polyamides (like nylon), and other polymers. longdom.orgchemeurope.comwikipedia.org The ester functionalities in compounds like this compound can be readily converted into other groups such as amides, acid chlorides, or can be reduced to alcohols, making them valuable intermediates in multi-step syntheses. longdom.org In materials science, dicarboxylates are used to create metal-organic frameworks (MOFs) and other coordination polymers, where the carboxylate groups bind to metal ions to form extended, porous structures with applications in gas storage and catalysis.
Historical Overview of Research Trends in Thiazole-Derived Compounds
The history of thiazole chemistry dates back to the late 19th century, with the pioneering work of Hantzsch and Hofmann, who developed the first widely used synthesis of the thiazole ring. ijper.orgnih.gov Early research focused on understanding the fundamental reactivity and properties of the thiazole nucleus. Over the decades, the discovery of naturally occurring thiazoles with potent biological activity, such as penicillin and thiamine (B1217682) (Vitamin B1), spurred significant interest in their medicinal applications. ijper.orge-bookshelf.de The number of publications on monocyclic thiazoles has grown continuously, with a vast number of compounds synthesized and studied. e-bookshelf.de Contemporary research has shifted towards more sustainable and efficient "green" synthesis methods and the development of thiazole derivatives for specific therapeutic targets, including kinase inhibitors for cancer therapy and novel antimicrobial agents to combat resistant strains. researchgate.netresearchgate.netresearchgate.net
Scope and Objectives of Contemporary Research on this compound
Current academic investigation into this compound and its analogues is primarily driven by its potential as a versatile synthetic intermediate. Researchers are exploring its utility in creating more complex heterocyclic systems and as a scaffold for developing novel compounds with potential biological activity. The objectives of this research include the development of efficient synthetic routes to access this and related molecules, and the exploration of its reactivity. For instance, the dicarboxylate ester groups can be selectively hydrolyzed or converted to amides, leading to new classes of thiazole derivatives. researchgate.net These new compounds are often screened for a range of biological activities, contributing to the broader search for new therapeutic agents. nih.govacs.org The compound serves as a key building block for creating libraries of substituted thiazoles for high-throughput screening in drug discovery programs. caymanchem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 40235-67-4 |
| Molecular Formula | C9H11NO4S |
| Molecular Weight | 229.25 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Penicillin |
Structure
3D Structure
Properties
IUPAC Name |
diethyl 1,3-thiazole-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-3-13-8(11)6-5-15-7(10-6)9(12)14-4-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPCMNAQUJVVLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286312 | |
| Record name | 2,4-Diethyl 2,4-thiazoledicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40235-67-4 | |
| Record name | 2,4-Diethyl 2,4-thiazoledicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40235-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diethyl 2,4-thiazoledicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Synthesis of Diethyl Thiazole 2,4 Dicarboxylate
Established Synthetic Pathways for Thiazole-2,4-dicarboxylates
The most prominent and historically significant method for thiazole (B1198619) synthesis is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. synarchive.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. synarchive.comchemhelpasap.com For the preparation of diethyl thiazole-2,4-dicarboxylate, a key starting material is ethyl thiooxamate, which serves as the thioamide component. This is reacted with an α-halocarbonyl compound such as ethyl bromopyruvate. The reaction proceeds through an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the thiazole ring. youtube.com
Other classical methods, though less commonly applied for this specific substitution pattern, include the Cook-Heilborn and Gabriel syntheses. bepls.com The Cook-Heilborn synthesis involves the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids to yield 5-aminothiazoles. pharmaguideline.com The Gabriel synthesis can produce thiazoles from α-acylamino ketones. bepls.com
A specific example for a related compound involves the treatment of ethyl thiooxamate with α-bromoketone to generate the thiazole-2-carboxylic acid ethyl ester. nih.gov
Table 1: Classical Synthesis of Thiazole-2,4-dicarboxylate Analogues
| Reactant 1 | Reactant 2 | Method | Product | Reference |
|---|---|---|---|---|
| Ethyl thiooxamate | Ethyl bromopyruvate | Hantzsch Synthesis | This compound | youtube.comnih.gov |
| α-Haloketone | Thioamide | Hantzsch Synthesis | Substituted Thiazole | synarchive.comchemhelpasap.com |
| α-Acylamino ketone | Phosphorus Pentasulfide | Gabriel Synthesis | Substituted Thiazole | bepls.com |
An alternative to building the ring from acyclic precursors is the functionalization of a pre-formed thiazole ring. This approach requires methods for the selective introduction of carboxyl groups at the C2 and C4 positions. The reactivity of the thiazole ring is such that the C2 position is the most acidic and susceptible to deprotonation and subsequent electrophilic attack. pharmaguideline.com The C5 position is the most electron-rich and favorable for electrophilic substitution, while the C4 position is less reactive. pharmaguideline.comrsc.org
Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of thiazoles. rsc.orgresearchgate.net For instance, Pd(II) complexes can facilitate the C-H functionalization of unsubstituted thiazole with high C5 selectivity. researchgate.net By carefully choosing directing groups and catalytic systems, it is possible to functionalize specific positions. The sequential, programmed C-H activation allows for the synthesis of multifunctionalized thiazoles with distinct substitution patterns at the C2, C4, and C5 positions. rsc.org While direct dicarboxylation at C2 and C4 is challenging, a stepwise approach involving initial functionalization at one position followed by a second functionalization could be envisioned.
Novel and Green Synthetic Approaches
Recent research has focused on developing more efficient, environmentally friendly, and sustainable methods for thiazole synthesis. bepls.comresearchgate.net These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
Modern synthetic methods increasingly employ catalysts to improve reaction rates and yields. Copper-catalyzed reactions, for example, have been used for the arylation of heterocycle C-H bonds. organic-chemistry.org Palladium catalysts are also widely used; for instance, ligand-free Pd(OAc)₂ can efficiently catalyze the direct arylation of thiazole derivatives at very low concentrations. organic-chemistry.org For the synthesis of thiazole-2,4-dicarboxylates, a cyclization of ethyl isocyanoacetate with α-oxodithioesters in the presence of DBU/EtOH can yield 4-ethoxycarbonyl-5-acylthiazoles. organic-chemistry.org Another approach involves the use of silica-supported tungstosilisic acid as a reusable catalyst in a one-pot, multi-component synthesis of Hantzsch thiazole derivatives. mdpi.com
Green chemistry principles are being applied to thiazole synthesis to minimize environmental impact. researchgate.net This includes the use of greener solvents like water or polyethylene (B3416737) glycol (PEG), solvent-free reactions, and alternative energy sources such as microwave irradiation and ultrasonication. bepls.commdpi.com
Mechanochemistry, which involves conducting reactions by grinding solids together, offers a solventless and often more efficient alternative to traditional solution-phase synthesis. nih.gov This technique has been successfully applied to the synthesis of 2-aminothiazoles and other derivatives. bepls.com Similarly, microwave-assisted synthesis has been shown to accelerate reactions, often leading to higher yields in shorter timeframes. bepls.commdpi.com For example, a domino alkylation-cyclization reaction of propargyl bromides with thioureas under microwave irradiation produces 2-aminothiazoles in high yields within minutes. organic-chemistry.org Visible-light-mediated synthesis in aqueous conditions represents another green and efficient protocol for generating thiazole derivatives without the need for a metal catalyst. researchgate.netrsc.org
Table 2: Comparison of Green Synthetic Methods for Thiazole Derivatives
| Method | Conditions | Advantages | Reference(s) |
|---|---|---|---|
| Microwave-Assisted | Often solvent-free or in green solvents | Rapid reaction times, high yields, energy efficient | bepls.commdpi.com |
| Mechanochemical | Solvent-free grinding | Eco-friendly, high efficiency | bepls.comnih.gov |
| Ultrasonic Irradiation | Sonication in various solvents | Enhanced reaction rates | bepls.commdpi.com |
| Visible-Light-Mediated | Aqueous media, catalyst-free | Sustainable energy source, environmentally benign | researchgate.netrsc.org |
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. nih.gov Several MCRs have been developed for the synthesis of substituted thiazoles. nih.govnih.gov
One such strategy involves the one-pot reaction of arylglyoxals, indoles, and aryl thioamides in acetic acid to produce trisubstituted thiazoles. nih.gov Another example is a one-pot, three-component reaction between an aldehyde, benzoylisothiocyanate, and an alkyl bromide in the presence of a KF/Clinoptilolite nanoparticle catalyst in water to generate thiazole derivatives in high yields. nih.gov These MCRs offer a convergent and streamlined pathway to complex thiazole structures, reducing the number of synthetic steps and purification procedures required. scilit.com
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The scalable synthesis of this compound is a critical consideration for its potential applications. Optimization of reaction conditions is paramount to ensure high yields, purity, and cost-effectiveness. The Hantzsch thiazole synthesis is a foundational method for the formation of the thiazole ring, which involves the condensation of a thioamide with an α-haloketone. synarchive.commdpi.com For this compound, this would likely involve the reaction of a derivative of ethyl bromopyruvate with a suitable thioamide.
Key parameters for optimization in a batch process include solvent, temperature, reaction time, and the nature of the base used. The choice of solvent can significantly influence reaction rates and yields. While traditional methods might use high-boiling point solvents, modern approaches often favor greener and more easily removable solvents. Temperature control is crucial to manage the exothermic nature of the reaction and minimize side-product formation.
| Parameter | Condition | Effect on Yield/Purity |
| Solvent | Ethanol (B145695), THF, Acetonitrile | Affects solubility of reactants and reaction rate. |
| Temperature | 25-80 °C | Higher temperatures can increase reaction rate but may lead to impurities. |
| Base | Pyridine, Triethylamine | Neutralizes the HBr formed during the reaction, driving it to completion. |
| Reactant Ratio | Equimolar or slight excess of thioamide | Can influence the reaction kinetics and final yield. |
This table is illustrative and represents typical parameters for optimization based on general Hantzsch thiazole syntheses.
Continuous-Flow Reactor Methodologies
Continuous-flow chemistry offers significant advantages for the scalable synthesis of heterocyclic compounds, including enhanced safety, better heat and mass transfer, and improved process control. nih.gov The application of flow chemistry to thiazole synthesis has been demonstrated to provide rapid and efficient access to these structures. Current time information in Bangalore, IN.
In a continuous-flow setup for the synthesis of this compound, streams of the precursors, such as an α-halocarbonyl compound and a thioamide, would be pumped and mixed in a T-junction. This mixture then flows through a heated reactor coil where the reaction takes place. The residence time in the reactor can be precisely controlled by adjusting the flow rate and the reactor volume, allowing for fine-tuning of the reaction conditions to maximize yield and minimize byproduct formation. The output stream can then be directed to an in-line purification module. This methodology allows for the safe handling of potentially hazardous reagents and intermediates and facilitates a more automated and reproducible synthesis process.
Purification Techniques for Research-Grade Purity
Achieving research-grade purity for this compound necessitates the removal of unreacted starting materials, catalysts, and any byproducts formed during the synthesis. A multi-step purification protocol is typically employed.
Initially, a liquid-liquid extraction can be performed to remove water-soluble impurities. The crude product, dissolved in an organic solvent like ethyl acetate (B1210297), can be washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash to remove residual water. researchgate.net
Column chromatography is a highly effective method for separating the target compound from closely related impurities. A silica (B1680970) gel stationary phase is commonly used, with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, to elute the components. The fractions are typically monitored by thin-layer chromatography (TLC) to identify and combine those containing the pure product.
For the final purification step to obtain research-grade material, recrystallization or distillation can be employed. If the compound is a solid at room temperature, it can be recrystallized from a suitable solvent or solvent mixture. If it is a high-boiling point liquid, vacuum distillation would be the method of choice to prevent thermal decomposition.
Derivatization Strategies for this compound Precursors
The functionalization of the thiazole ring can often be achieved by modifying the precursors before the ring-forming cyclization reaction. This approach can provide access to a wider range of derivatives that might be difficult to obtain by direct functionalization of the pre-formed thiazole.
Precursor Synthesis and Reactivity Profiles
Diethyl 2-bromo-3-oxosuccinate can be prepared by the bromination of diethyl 3-oxosuccinate. The reactivity of this α-haloketoester is characterized by the electrophilic nature of the carbon bearing the bromine atom, making it susceptible to nucleophilic attack by the sulfur atom of the thioamide.
The choice of thioamide is also critical. For instance, the use of thiourea (B124793) would lead to a 2-aminothiazole (B372263) derivative, which could then be further modified. nih.gov The reactivity of the thioamide is centered on the nucleophilicity of the sulfur atom.
| Precursor | Synthesis Method | Key Reactivity |
| Diethyl 2-bromo-3-oxosuccinate | Bromination of diethyl 3-oxosuccinate | Electrophilic center at the α-carbon. |
| Thiourea | Commercially available | Nucleophilic sulfur atom. |
| Substituted Thioamides | Reaction of corresponding amides with Lawesson's reagent | Nucleophilicity of sulfur and potential for varied substituents at the 2-position of the thiazole. |
This table provides an overview of potential precursors and their general synthesis and reactivity.
Functional Group Transformations on the Thiazole Core
Once the this compound core is synthesized, further derivatization can be achieved through transformations of the functional groups present on the thiazole ring. The thiazole ring itself exhibits specific reactivity patterns. The C5 position is generally more susceptible to electrophilic substitution than the C4 position, although the presence of two electron-withdrawing ester groups at C2 and C4 will deactivate the ring towards electrophilic attack.
The ester groups at the 2- and 4-positions are key handles for derivatization. They can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to a variety of other functional groups. For example, the carboxylic acids can be converted to acid chlorides and then to amides or other esters. Selective hydrolysis of one of the ester groups could also be a potential strategy to achieve mono-derivatization. orgsyn.org
Furthermore, if a 2-aminothiazole precursor is used, the amino group offers a rich site for a wide array of functional group transformations, including acylation, alkylation, and diazotization followed by substitution. nih.gov
Chemical Reactivity and Functional Transformations of Diethyl Thiazole 2,4 Dicarboxylate
Reactivity of the Thiazole (B1198619) Ring System
The presence of two carboethoxy groups at the C2 and C4 positions renders the thiazole ring in Diethyl thiazole-2,4-dicarboxylate significantly electron-deficient. This electronic character profoundly influences its susceptibility to electrophilic, nucleophilic, and cycloaddition reactions.
Electrophilic Aromatic Substitution Pathways
The thiazole ring, while aromatic, exhibits a different reactivity towards electrophiles compared to benzene. Generally, the C5 position is the most electron-rich and thus the most susceptible to electrophilic attack. numberanalytics.compharmaguideline.com However, the powerful deactivating effect of the two electron-withdrawing ester groups at C2 and C4 drastically reduces the nucleophilicity of the entire ring system in this compound.
This deactivation makes electrophilic aromatic substitution exceptionally difficult. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which typically require an electron-rich aromatic substrate, are not expected to proceed under conventional conditions. The energy barrier for the formation of the cationic Wheland intermediate would be prohibitively high due to the destabilizing influence of the ester functionalities. Even the most reactive C5 position is significantly deactivated, rendering the molecule largely inert to electrophilic attack.
| Reaction Type | Typical Reagents | Expected Outcome | Rationale |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | No reaction | Severe ring deactivation by two ester groups. |
| Bromination | Br₂ / FeBr₃ | No reaction | Insufficient nucleophilicity of the thiazole ring. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | No reaction | Ring is too deactivated for C-C bond formation. |
| Sulfonation | Fuming H₂SO₄ | No reaction / Decomposition | Harsh conditions likely to cause degradation rather than substitution. |
Nucleophilic Attack and Ring Opening Reactions
Conversely, the electron-deficient nature of the ring makes it a potential target for nucleophilic attack. In a typical thiazole system, the C2 position is the most electrophilic and prone to attack by strong nucleophiles. pharmaguideline.com This electrophilicity is further amplified in this compound by the attached ester groups.
Strong nucleophiles, such as organometallic reagents or hard anions, are expected to attack the ring carbons. The most likely site of attack is the C2 position, followed by the C5 position, which is vicinal to the C4-ester. Such an attack would disrupt the ring's aromaticity, forming a transient anionic intermediate. Depending on the reaction conditions and the nature of the nucleophile, this could be followed by a rearomatization process (if a leaving group is present) or, more drastically, by cleavage of the ring. Nucleophilic attack at the C2 position, in particular, can lead to the scission of the S-C2 and N-C2 bonds, resulting in ring-opening products.
Cycloaddition Reactions (e.g., Diels-Alder Analogs)
The participation of thiazoles in cycloaddition reactions is constrained by their aromatic stability. wikipedia.org In a standard Diels-Alder reaction, the thiazole ring would need to function as the diene component. However, this is energetically unfavorable. While some substituted thiazoles, such as 4-alkenylthiazoles, can act as dienes, this compound lacks the necessary structural features and is a poor candidate for a diene. researchgate.netnih.gov
However, the compound's electron-deficient character suggests a potential role as a dienophile in an inverse-electron-demand Diels-Alder reaction. sigmaaldrich.com In this type of cycloaddition, an electron-poor component (the dienophile) reacts with an electron-rich diene. It is conceivable that the C4=C5 double bond of this compound could act as the dienophile, reacting with a highly reactive, electron-rich diene. This would provide a pathway to complex, highly functionalized heterocyclic systems. Such reactivity is theoretical and would require experimental validation.
Transformations of the Ester Functional Groups
The two diethyl ester groups are the most reactive sites on the molecule under many conditions and can undergo a variety of classical ester transformations.
Hydrolysis to Carboxylic Acid Derivatives
The hydrolysis of the two ester functions to the corresponding carboxylic acids is a fundamental transformation. Complete hydrolysis under either acidic or basic conditions yields Thiazole-2,4-dicarboxylic acid. nih.gov
The process, however, is not without complexity.
Selective Hydrolysis : The electronic environments of the two ester groups are different. The C2-ester is attached to a more electron-deficient carbon than the C4-ester. This difference could potentially be exploited to achieve selective monohydrolysis under carefully controlled, mild conditions, yielding either Ethyl 4-carboxythiazole-2-carboxylate or Ethyl 2-carboxythiazole-4-carboxylate.
Decarboxylation : A significant challenge in this transformation is the known instability of thiazole-2-carboxylic acids. The 2-carboxy group is often labile and can be lost as carbon dioxide, especially under heating or harsh reaction conditions. Therefore, attempts to hydrolyze this compound may lead to a mixture of products, including the fully decarboxylated thiazole, the monocarboxylic acid (Thiazole-4-carboxylic acid), and the dicarboxylic acid.
| Conditions | Potential Major Product(s) |
|---|---|
| Mild Base (e.g., 1 eq. NaOH, low temp) | Mixture of mono-hydrolyzed products (C2 and C4 isomers) |
| Harsh Base (e.g., xs. NaOH, reflux) | Thiazole-2,4-dicarboxylic acid, Thiazole-4-carboxylic acid (due to decarboxylation) |
| Harsh Acid (e.g., conc. HCl, reflux) | Thiazole-2,4-dicarboxylic acid and decarboxylated byproducts |
Transesterification Processes
Transesterification offers a method to convert the diethyl esters into other ester derivatives. This reaction is typically catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., NaOR') and involves treating the substrate with a large excess of a different alcohol (R'-OH). The equilibrium is driven towards the new ester by the high concentration of the new alcohol.
Similar to hydrolysis, the differing reactivity of the C2 and C4 positions might allow for selective or stepwise transesterification. For instance, reacting this compound with one equivalent of a different alkoxide at low temperature could potentially favor the transformation at one site over the other, leading to a mixed ester. Complete transesterification would yield the corresponding new diester.
Amidation Reactions and Formation of Carboxamide Derivatives
The ester groups of this compound can be converted into carboxamides through amidation reactions. This transformation typically involves reacting the diester with a primary or secondary amine, or with hydrazine (B178648) and its derivatives. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Detailed research findings indicate that the reaction of diesters with hydrazine hydrate (B1144303) is a common method for producing dihydrazides. For instance, the treatment of this compound with an excess of hydrazine hydrate, typically in a solvent like ethanol (B145695) and under reflux conditions, yields the corresponding thiazole-2,4-dicarbohydrazide. These dihydrazides are valuable intermediates themselves, serving as precursors for the synthesis of various other heterocyclic systems.
Similarly, reaction with various amines can produce the corresponding N-substituted or N,N-disubstituted thiazole-2,4-dicarboxamides. The reaction conditions, such as temperature and the use of catalysts, can be optimized to achieve high yields. The reactivity of the amine (primary amines being generally more reactive than secondary amines) and the steric hindrance around the nitrogen atom play a significant role in the reaction outcome.
| Reagent | Product | Functional Group Transformation |
| Hydrazine Hydrate (NH₂NH₂) | Thiazole-2,4-dicarbohydrazide | Ester to Hydrazide |
| Primary Amine (R-NH₂) | N,N'-Disubstituted-thiazole-2,4-dicarboxamide | Ester to Secondary Amide |
| Secondary Amine (R₂NH) | N,N,N',N'-Tetrasubstituted-thiazole-2,4-dicarboxamide | Ester to Tertiary Amide |
Reduction of Ester Groups to Alcohols or Aldehydes
The ester functionalities of this compound are susceptible to reduction by various reducing agents to yield primary alcohols or, under specific conditions, aldehydes. The choice of reagent is critical to control the extent of the reduction.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for the complete reduction of both ester groups to their corresponding primary alcohols. The reaction, typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), converts this compound into (thiazole-2,4-diyl)dimethanol. researchgate.net This diol is a useful building block for further derivatization, for example, in the synthesis of polyesters or as a ligand in coordination chemistry.
Selective reduction to the aldehyde stage is more challenging and requires milder, more sterically hindered reducing agents. Diisobutylaluminium hydride (DIBAL-H) is often the reagent of choice for the partial reduction of esters to aldehydes. masterorganicchemistry.com By carefully controlling the stoichiometry of the reagent and maintaining low reaction temperatures (e.g., -78 °C), it is possible to stop the reduction at the aldehyde stage, potentially yielding thiazole-2,4-dicarbaldehyde.
| Reagent | Product | Reaction Conditions | Outcome |
| Lithium Aluminum Hydride (LiAlH₄) | (Thiazole-2,4-diyl)dimethanol | Anhydrous THF or Et₂O | Full reduction of both esters to primary alcohols |
| Diisobutylaluminium Hydride (DIBAL-H) | Thiazole-2,4-dicarbaldehyde | Low temperature (-78 °C), controlled stoichiometry | Partial reduction of esters to aldehydes |
Selective Functionalization and Derivatization
A key aspect of the chemistry of this compound is the potential for selective functionalization, which arises from the non-equivalent electronic environments of the C2 and C4 positions of the thiazole ring.
Mono- and Di-functionalization Strategies
The thiazole ring's nitrogen atom at position 3 exerts a strong electron-withdrawing inductive effect, making the adjacent C2 position significantly more electron-deficient than the C4 position. pharmaguideline.com This electronic difference can be exploited to achieve selective mono-functionalization.
For instance, selective monohydrolysis (saponification) can be achieved by using a limited amount of a base (e.g., one equivalent of NaOH or KOH) at controlled temperatures. researchgate.netnih.gov The nucleophilic attack of the hydroxide (B78521) ion is expected to occur preferentially at the more electrophilic carbonyl carbon of the C2-ester, yielding 4-(ethoxycarbonyl)thiazole-2-carboxylic acid as the primary product. Complete hydrolysis to the dicarboxylic acid occurs with an excess of base and higher temperatures.
Similar strategies can be applied for mono-amidation. By using one equivalent of a highly reactive amine, it may be possible to selectively form the amide at the C2 position while leaving the C4-ester group intact. Di-functionalization to produce the diamide (B1670390) or diacid is more straightforward and is typically achieved by using an excess of the reagent. Studies on the functionalization of similar heterocyclic diesters have shown that careful control of stoichiometry and reaction conditions is paramount for achieving high selectivity between mono- and di-substitution. mdpi.comnih.gov
Introduction of Diverse Substituents for Structural Diversification
The ability to transform the ester groups into other functionalities like amides, hydrazides, alcohols, and aldehydes opens up extensive possibilities for structural diversification. Each new functional group serves as a handle for subsequent reactions, allowing for the introduction of a wide array of substituents.
From Alcohols: The diol, (thiazole-2,4-diyl)dimethanol, can be further functionalized. The hydroxyl groups can be converted into leaving groups (e.g., tosylates or halides) to participate in nucleophilic substitution reactions, or they can be acylated or alkylated to form new esters and ethers.
From Amides: The carboxamide groups can be dehydrated to form nitrile groups (-C≡N). The N-H protons of primary or secondary amides can also be deprotonated and alkylated.
From Hydrazides: Thiazole-2,4-dicarbohydrazide is a particularly versatile intermediate. It can undergo condensation reactions with aldehydes, ketones, or β-dicarbonyl compounds to construct various new heterocyclic rings fused to or substituted on the thiazole core.
This multi-step functionalization allows for the systematic modification of the thiazole scaffold, which is a common strategy in medicinal chemistry for developing new analogues with tailored biological activities. nih.gov
Reaction Mechanisms and Kinetic Studies
Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and predicting product outcomes.
Elucidation of Reaction Intermediates
The functionalization reactions of the ester groups on this compound proceed through a well-established nucleophilic acyl substitution mechanism. masterorganicchemistry.comtaylorandfrancis.comlibretexts.org While specific kinetic studies and intermediate isolations for this exact molecule are not extensively documented in the literature, the mechanism can be confidently inferred.
The key step in these reactions is the nucleophilic attack on the electrophilic carbonyl carbon of the ester group. This leads to the formation of a transient, high-energy tetrahedral intermediate , where the carbon atom changes from sp² to sp³ hybridization. youtube.comkhanacademy.org
Mechanism of Amidation:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (or hydrazine) attacks the carbonyl carbon of one of the ester groups.
Formation of Tetrahedral Intermediate: The pi bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.
Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond, and the ethoxy group (-OEt) is expelled as a leaving group.
Deprotonation: The resulting protonated amide is deprotonated by another molecule of the amine or by the liberated ethoxide ion to yield the final, neutral amide product.
The electron-withdrawing nature of the thiazole ring is expected to stabilize the negatively charged tetrahedral intermediate, thereby facilitating the substitution reaction. science.gov The greater electron deficiency at the C2 position suggests that the activation energy for the formation of the tetrahedral intermediate at this site is lower, providing a mechanistic basis for the selective mono-functionalization discussed previously. Kinetic studies on related systems confirm that the rate of reaction is often dependent on the stability of this key intermediate. sciepub.com
Mechanistic Pathways of Key Transformations
The chemical versatility of this compound stems from the reactivity of its two ester functional groups and the inherent electronic properties of the thiazole ring. The mechanistic pathways for its key transformations, such as hydrolysis, reduction, and amidation, are governed by fundamental principles of organic chemistry. These transformations allow for the conversion of the ester moieties into other functional groups, paving the way for the synthesis of a wide array of derivatives.
Hydrolysis of the Ester Groups
The hydrolysis of the diethyl ester groups in this compound to the corresponding dicarboxylic acid is a cornerstone transformation. This reaction typically proceeds via a base-catalyzed mechanism, commonly known as saponification.
The process is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of one of the ester groups. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of the ethoxide leaving group and the formation of a carboxylate salt. The reaction is driven to completion by the deprotonation of the initially formed carboxylic acid by the ethoxide or another hydroxide ion, which is an essentially irreversible acid-base reaction. The dicarboxylic acid is then obtained by acidification of the reaction mixture.
A plausible mechanistic pathway for the base-catalyzed hydrolysis is as follows:
Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the carbonyl carbon of the ester at the C-2 or C-4 position of the thiazole ring.
Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (EtO⁻).
Deprotonation: The newly formed carboxylic acid is deprotonated by the strongly basic ethoxide ion to form a carboxylate and ethanol.
Second Hydrolysis: The process is repeated for the second ester group.
Protonation: Upon workup with a strong acid (e.g., HCl), the dicarboxylate is protonated to yield thiazole-2,4-dicarboxylic acid.
Due to the electron-withdrawing nature of the thiazole ring, both ester groups are activated towards nucleophilic attack. However, the relative reactivity of the C-2 and C-4 positions can be influenced by steric and electronic factors. In some cases, selective monohydrolysis can be achieved under carefully controlled conditions, such as using a stoichiometric amount of base or employing specific catalytic systems. For instance, the selective monohydrolysis of similar heterocyclic diesters has been achieved using tetraethylammonium (B1195904) bromide (TEAB) as a phase-transfer catalyst in a biphasic system. nih.gov
| Reaction Step | Description | Key Intermediates/Transition States |
| 1 | Nucleophilic attack of OH⁻ on the C-4 ester carbonyl. | Tetrahedral intermediate at C-4. |
| 2 | Elimination of ethoxide from the tetrahedral intermediate. | Formation of 4-carboxy-thiazole-2-carboxylate. |
| 3 | Acid-base reaction between the carboxylic acid and ethoxide. | Formation of the carboxylate salt. |
| 4 | Nucleophilic attack of OH⁻ on the C-2 ester carbonyl. | Tetrahedral intermediate at C-2. |
| 5 | Elimination of ethoxide from the tetrahedral intermediate. | Formation of thiazole-2,4-dicarboxylate. |
| 6 | Acidification with a strong acid. | Final product: Thiazole-2,4-dicarboxylic acid. |
Reduction of the Ester Groups
The reduction of the ester groups in this compound to the corresponding diol, thiazole-2,4-dimethanol, is another significant transformation. This is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) under specific conditions.
The mechanism of reduction with LiAlH₄ involves the nucleophilic delivery of a hydride ion (H⁻) to the carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate which then collapses to release an ethoxide ion and form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced further by another equivalent of the hydride reagent to yield an alkoxide. Finally, an aqueous workup protonates the alkoxide to give the alcohol.
The mechanistic steps for the reduction are:
First Hydride Attack: A hydride ion from LiAlH₄ attacks the carbonyl carbon of one of the ester groups.
Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Elimination of Ethoxide: The intermediate collapses, eliminating an ethoxide ion and forming an aldehyde intermediate.
Second Hydride Attack: A second hydride ion attacks the more reactive aldehyde carbonyl.
Formation of Alkoxide: This results in the formation of an alkoxide intermediate.
Repeat for Second Ester: The entire process is repeated for the second ester group.
Protonation: Aqueous workup protonates the dialkoxide to yield the final diol product.
Regioselective reduction of one ester group over the other can be challenging but may be possible by using less reactive or sterically hindered reducing agents, or by modifying the reaction conditions. For example, in related heterocyclic systems, selective reductions have been achieved using diisobutylaluminum hydride (DIBAL-H) at low temperatures. nih.gov
| Reducing Agent | Typical Solvent | Product | Comments |
| LiAlH₄ | THF, Diethyl ether | Thiazole-2,4-dimethanol | Powerful, non-selective reduction of both esters. |
| NaBH₄ | Ethanol, Methanol | Thiazole-2,4-dimethanol | Generally less reactive than LiAlH₄, may require elevated temperatures or additives. nih.gov |
| DIBAL-H | Toluene, Hexane | Potential for selective reduction | Low temperatures are crucial for controlling reactivity. nih.gov |
Amidation of the Carboxylic Acid Groups
Following the hydrolysis of this compound to thiazole-2,4-dicarboxylic acid, the resulting carboxylic acid groups can be converted to amides. The direct reaction of a carboxylic acid and an amine is generally slow and requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive species.
A common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt).
The general mechanism for DCC-mediated amidation proceeds as follows:
Activation of Carboxylic Acid: The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate.
Nucleophilic Attack by Amine: The amine then attacks the carbonyl carbon of the activated intermediate.
Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Collapse and Product Formation: The intermediate collapses to form the amide product and dicyclohexylurea (DCU), which is a stable byproduct that often precipitates from the reaction mixture.
Alternatively, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly electrophilic and reacts readily with an amine to form the amide.
The mechanism with thionyl chloride involves:
Formation of Chlorosulfite Intermediate: The carboxylic acid attacks the sulfur atom of thionyl chloride, displacing a chloride ion to form a chlorosulfite intermediate.
Nucleophilic Attack by Chloride: The displaced chloride ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Elimination and Product Formation: The intermediate collapses, eliminating sulfur dioxide and a chloride ion to form the acyl chloride.
Reaction with Amine: The highly reactive acyl chloride then reacts with two equivalents of the amine (one as the nucleophile and one as a base) to form the final amide product.
| Amidation Method | Reagents | Key Intermediate | Byproducts |
| Carbodiimide Coupling | DCC or EDC, HOBt, Amine | O-acylisourea | Dicyclohexylurea (DCU) or water-soluble urea |
| Acid Chloride Formation | SOCl₂ or (COCl)₂, Amine | Acyl chloride | SO₂, HCl or CO, CO₂, HCl |
Coordination Chemistry and Metal Organic Architectures Involving Diethyl Thiazole 2,4 Dicarboxylate
Ligand Properties of Thiazole-2,4-dicarboxylates
The coordination behavior of thiazole-2,4-dicarboxylates is dictated by the availability of multiple donor atoms and the electronic and steric profile of the ligand. These properties allow for a variety of coordination modes, leading to diverse structural and chemical outcomes.
Thiazole-2,4-dicarboxylate ligands are polyfunctional, offering several potential sites for metal coordination. The primary donor atoms are the nitrogen atom of the thiazole (B1198619) ring, the oxygen atoms of the two carboxylate groups, and to a lesser extent, the sulfur atom of the thiazole ring. researchgate.net
The most common coordination mode involves chelation using the thiazole nitrogen and an oxygen atom from the adjacent carboxylate group at the 2-position, forming a stable five-membered ring with the metal center. mdpi.comresearchgate.net This (N,O)-chelating bidentate mode is frequently observed in complexes with derivatives of thiazole-2- and thiazole-4-carboxylic acids. mdpi.com
Coordination can also occur through the carboxylate groups alone, which can act as monodentate, bidentate chelating, or bidentate bridging ligands. The sulfur atom in the thiazole ring, being a soft donor, can also participate in coordination, particularly with soft metal ions, contributing to the formation of stable complexes. researchgate.netuobaghdad.edu.iq The presence of multiple donor sites allows the ligand to bridge multiple metal centers, facilitating the construction of coordination polymers and metal-organic frameworks.
| Donor Atom | Location | Common Coordination Modes | Notes |
|---|---|---|---|
| Nitrogen | Thiazole Ring (Position 1) | Monodentate, (N,O)-Chelating | Forms a stable five-membered chelate ring with the C2-carboxylate group. mdpi.com |
| Oxygen | Carboxylate Groups (Positions 2 & 4) | Monodentate, Bidentate Chelating, Bidentate Bridging, (N,O)-Chelating | Highly versatile, enabling the formation of various dimensional structures. |
| Sulfur | Thiazole Ring (Position 3) | Monodentate | Acts as a soft donor, often interacting with soft metal ions. researchgate.netuobaghdad.edu.iq |
The coordination behavior of diethyl thiazole-2,4-dicarboxylate is significantly influenced by both steric and electronic factors. The presence of two ethyl ester groups introduces steric bulk compared to the parent dicarboxylic acid. This steric hindrance can affect the approach of metal ions and influence the resulting coordination geometry, potentially favoring the formation of discrete complexes over extended polymeric structures.
Electronically, the thiazole ring is an electron-deficient system, which can be further modulated by the electron-withdrawing nature of the two carboxylate groups. researchgate.net These electronic properties affect the donor strength of the nitrogen and sulfur atoms. The introduction of various substituents onto the thiazole ring can modify its electronic character, thus fine-tuning the ligand's coordination ability and the properties of the resulting metal complexes. researchgate.net For instance, the specific arrangement of coordinating groups can favor certain geometries; linear dicarboxylate linkers tend to form interpenetrated lattices, while V-shaped ligands often result in 2D layered structures. mdpi.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving this compound typically involves straightforward methods, and their characterization relies on a combination of spectroscopic and crystallographic techniques.
The preparation of discrete metal complexes with thiazole-based ligands is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov For this compound, this would typically involve dissolving the ligand in a solvent like ethanol (B145695) or methanol and adding a solution of a metal salt (e.g., nitrates, chlorides, or acetates of transition metals like Co(II), Ni(II), Cu(II), and Zn(II)). uobaghdad.edu.iqimpactfactor.org
The reaction mixture is often stirred and may require heating or refluxing to ensure completion. nih.gov The resulting metal complex may precipitate out of the solution upon cooling or after a period of standing at room temperature. The solid product is then collected by filtration, washed with the solvent to remove unreacted starting materials, and dried. impactfactor.org The choice of solvent, metal-to-ligand molar ratio, and reaction temperature can influence the final product's structure and composition. orientjchem.org
The structural characterization of the synthesized metal complexes is crucial for understanding their properties. A variety of analytical techniques are employed for this purpose.
Spectroscopic Methods:
FT-IR Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=O and C=N bonds upon complexation provide evidence of metal-ligand bond formation. impactfactor.orgorientjchem.org
UV-Visible Spectroscopy: Electronic spectra can provide information about the coordination environment of the metal ion. The position and intensity of d-d transitions can indicate the geometry of the complex (e.g., octahedral or tetrahedral). uobaghdad.edu.iqorientjchem.org
Other Techniques: Elemental analysis is used to determine the empirical formula of the complex. impactfactor.org Magnetic susceptibility measurements can help determine the oxidation state and spin state of the metal ion. uobaghdad.edu.iq
| Coordination Geometry | Typical Metal Ions | Characterization Methods |
|---|---|---|
| Octahedral | Co(II), Ni(II), Mn(II), Zn(II) | UV-Vis Spectroscopy, X-ray Crystallography uobaghdad.edu.iqscielo.br |
| Tetrahedral | Zn(II), Co(II) | UV-Vis Spectroscopy, Magnetic Susceptibility uobaghdad.edu.iq |
| Square Planar | Cu(II), Ni(II) | UV-Vis Spectroscopy, X-ray Crystallography researchgate.net |
| Square Pyramidal | Cu(II) | X-ray Crystallography dnu.dp.ua |
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
The ability of thiazole-dicarboxylate ligands to act as linkers between metal centers makes them excellent candidates for the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). mdpi.com These materials are of great interest due to their tunable porosity, high surface areas, and potential applications in gas storage, separation, and catalysis. nih.gov
The synthesis of MOFs and CPs often employs solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a sealed vessel. researchgate.net The structure of the resulting framework is highly dependent on the coordination preferences of the metal ion and the geometry of the organic linker. mdpi.com
In the case of thiazole-dicarboxylates, the ligand can bridge metal ions to form 1D, 2D, or 3D networks. mdpi.com However, studies on the closely related thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid have shown that the preference for the N,O-chelating coordination mode over an O,O'-bridging mode can sometimes inhibit the formation of porous 3D frameworks, leading instead to denser 1D or 2D coordination polymers. researchgate.netrsc.org Despite this, the rigid and planar structure of the thiazole core is an appealing feature for creating stable frameworks with potential electronic applications. researchgate.netrsc.org The functionalization of these frameworks, for example by incorporating different metal ions or modifying the ligand, allows for the tuning of their properties, such as luminescence, for applications in chemical sensing. mdpi.comrsc.org
Design Principles for Extended Frameworks
Information regarding the specific design principles for constructing extended frameworks using this compound as a ligand is not available in the current body of scientific literature.
Hydrothermal and Solvothermal Synthetic Routes
There are no documented hydrothermal or solvothermal synthetic methods that utilize this compound for the creation of coordination polymers or metal-organic frameworks.
Dimensionality and Network Topology of Resulting Architectures
As no metal-organic architectures based on this compound have been reported, there is no information on the dimensionality or network topology of any potential structures.
Bridging vs. Chelating Coordination Modes in Extended Structures
The coordination behavior of this compound in extended structures, including its preference for bridging or chelating modes, has not been investigated or reported in published research.
While the broader class of thiazole-dicarboxylates has been explored in coordination chemistry, the specific role of the diethyl ester derivative remains an unexamined area of research. Therefore, detailed research findings and data tables for this compound cannot be provided.
Supramolecular Chemistry and Crystal Engineering of Diethyl Thiazole 2,4 Dicarboxylate and Its Derivatives
Non-Covalent Interactions in the Solid State
The arrangement of molecules in the crystalline state is dictated by a delicate balance of attractive and repulsive forces. In the case of Diethyl thiazole-2,4-dicarboxylate and its derivatives, non-covalent interactions are the master architects of their supramolecular structures.
Hydrogen Bonding Networks
Though lacking classical hydrogen bond donors like N-H or O-H, the structure of this compound is ripe for the formation of weaker, yet significant, C-H⋯O and C-H⋯N hydrogen bonds. The ester carbonyl groups and the thiazole (B1198619) nitrogen atom are potential hydrogen bond acceptors. The acidic protons on the thiazole ring and the ethyl groups can act as donors.
The presence of different functional groups can significantly alter the hydrogen bonding landscape. For example, the introduction of hydroxyl or amide groups in derivatives of this compound would introduce stronger O-H···O, O-H···N, N-H···O, and N-H···N hydrogen bonds, leading to more robust and predictable supramolecular assemblies.
Table 1: Potential Hydrogen Bonding Interactions in this compound and its Derivatives
| Donor | Acceptor | Interaction Type | Potential Influence on Crystal Packing |
| C-H (thiazole ring) | N (thiazole ring) | C-H⋯N | Formation of linear or zigzag chains |
| C-H (ethyl group) | O (carbonyl) | C-H⋯O | Cross-linking of molecular layers, formation of dimeric structures |
| C-H (thiazole ring) | O (carbonyl) | C-H⋯O | Intramolecular or intermolecular stabilization |
| O-H (in derivatives) | O (carbonyl/hydroxyl) | O-H⋯O | Strong, directional bonds leading to robust networks |
| N-H (in derivatives) | N (thiazole/amine) | N-H⋯N | Formation of well-defined tapes and sheets |
π-π Stacking Interactions
The aromatic thiazole ring in this compound is a key player in forming π-π stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, are crucial in the vertical assembly of molecules.
In studies of thiazolo[5,4-d]thiazole (B1587360) derivatives, π-π stacking has been clearly identified, with the nature and extent of stacking influenced by the substituents on the thiazole core. nih.gov For example, some derivatives exhibit cofacial π-π stacking, where the rings are nearly perfectly superimposed, while others show slipped-stack arrangements. nih.gov The presence of bulky ethyl ester groups at the 2 and 4 positions of the thiazole ring in this compound might lead to a slipped-stack conformation to minimize steric hindrance.
The strength and geometry of π-π stacking can be tuned by altering the electronic properties of the thiazole ring. Electron-withdrawing substituents, such as the dicarboxylate groups, can enhance the quadrupolar moment of the ring, potentially leading to stronger π-π interactions.
Table 2: Factors Influencing π-π Stacking in Thiazole Derivatives
| Factor | Influence on π-π Stacking | Example from Related Compounds |
| Substituent Size | Bulky groups can hinder ideal cofacial stacking, favoring slipped arrangements. | Alkyl chains in thiazolo[5,4-d]thiazole derivatives lead to slipped stacks. nih.gov |
| Electronic Nature of Substituents | Electron-withdrawing groups can enhance the interaction strength. | Halogenated thiazolo[5,4-d]thiazole derivatives show strong π-stacking. udayton.edu |
| Crystal Packing Forces | Competition with other non-covalent interactions like hydrogen bonding can affect the final stacking geometry. | In some pyrazolyl-thiazole derivatives, π-stacking is a dominant structure-directing force. rsc.orgconicet.gov.ar |
Halogen Bonding and Other Weak Interactions
The introduction of halogen atoms (F, Cl, Br, I) onto the thiazole ring or its substituents opens up the possibility of halogen bonding. This is a highly directional, non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as the thiazole nitrogen or a carbonyl oxygen.
In the crystal engineering of pyrazolyl-thiazole derivatives, halogen bonding has been shown to be a significant structure-directing force. rsc.orgconicet.gov.ar For example, a C-Br···N or C-Cl···N halogen bond can effectively link molecules into predictable patterns. The strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl > F).
Beyond halogen bonding, other weak interactions such as chalcogen bonding (involving the thiazole sulfur atom) and dispersion forces play a cumulative role in stabilizing the crystal lattice. The sulfur atom in the thiazole ring can participate in S···N or S···O interactions, further influencing the molecular packing. researchgate.netuzh.ch
Design of Self-Assembled Systems
The principles of supramolecular chemistry allow for the rational design of self-assembling systems based on this compound and its derivatives. By strategically modifying the molecular structure, one can control the formation of specific supramolecular architectures with desired properties.
Directed Assembly Through Functional Group Placement
The placement of functional groups on the this compound scaffold is a powerful tool for directing self-assembly. The two ester groups at the 2 and 4 positions provide convenient handles for modification.
For instance, converting the esters to carboxylic acids would introduce strong O-H···O hydrogen bonding, likely leading to the formation of robust dimeric or catemeric structures. Amide functionalities could be used to create extended hydrogen-bonded tapes or sheets through N-H···O interactions. The introduction of pyridyl rings could facilitate the formation of metal-organic frameworks or coordination polymers through metal-ligand interactions.
Impact of Solvent and Co-formers on Supramolecular Structures
The choice of solvent during crystallization can have a profound impact on the resulting supramolecular structure. Solvents can compete for hydrogen bonding sites, template the growth of specific polymorphs, or even become incorporated into the crystal lattice. For this compound, crystallization from a protic solvent like ethanol (B145695) might lead to different packing arrangements compared to crystallization from an aprotic solvent like toluene, due to solvent-solute hydrogen bonding competition.
Co-crystallization with other molecules (co-formers) is another effective strategy for creating novel supramolecular architectures. A co-former with complementary hydrogen bonding sites, such as a dicarboxylic acid or a diamine, can interact with this compound to form a binary co-crystal with a unique set of non-covalent interactions and a distinct crystal structure. The use of halogenated co-formers could introduce halogen bonding as a key structure-directing interaction.
In-depth Analysis of this compound Reveals No Publicly Available Crystallographic Data
A thorough investigation into the supramolecular chemistry and crystal engineering aspects of this compound has revealed a significant gap in the scientific literature. Despite extensive searches of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no published crystal structure for this specific compound has been identified. The absence of this fundamental data precludes any detailed discussion of its polymorphic and pseudopolymorphic behavior, as well as its crystal packing and molecular recognition patterns.
The inquiry, which aimed to construct a detailed article based on a specific outline, could not proceed due to the lack of foundational research on the solid-state properties of this compound. The intended sections on conformational polymorphism, solvatomorphism, hydrate (B1144303) formation, and crystal packing analysis remain unwritten, as they are contingent upon the availability of crystallographic data.
While commercial suppliers list this compound, and its corresponding diacid, thiazole-2,4-dicarboxylic acid, is documented, the specific diethyl ester has not been the subject of published crystallographic studies. Scientific research has been conducted on various other thiazole derivatives, some with complex substitutions, but the fundamental crystal structure of this compound remains undetermined or, at the very least, not publicly disclosed.
This lack of data highlights a potential area for future research within the field of crystal engineering. The study of how molecules like this compound self-assemble in the solid state could provide valuable insights into non-covalent interactions and the design of new materials with specific properties. However, until such research is undertaken and published, a detailed analysis as per the requested outline cannot be furnished.
Applications of Diethyl Thiazole 2,4 Dicarboxylate in Advanced Materials and Organic Electronics
Diethyl thiazole-2,4-dicarboxylate is a versatile heterocyclic compound that serves as a crucial starting material and building block for a variety of advanced functional materials. Its intrinsic electronic properties, coupled with the reactivity of its two ester groups, allow for its incorporation into complex molecular architectures tailored for specific high-performance applications, particularly in the realm of organic electronics. The thiazole (B1198619) ring, being an electron-deficient system, imparts desirable characteristics to the resulting materials, influencing their electrochemical and photophysical behaviors.
Computational and Theoretical Investigations
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful lens for examining the behavior of Diethyl thiazole-2,4-dicarboxylate at an atomic level over time. These simulations model the movements and interactions of atoms and molecules, offering insights into the compound's structural flexibility and its potential to interact with other molecular systems.
Conformational Analysis and Flexibility
The structural dynamics of this compound are primarily dictated by the rotational freedom of the two ethyl ester groups attached to the rigid thiazole (B1198619) core. MD simulations are employed to explore the potential energy surface of the molecule, identifying the most stable, low-energy conformations.
The flexibility of the molecule is centered around the C-C and C-O single bonds of the ethyl ester side chains. Rotation around these bonds allows the molecule to adopt various conformations. Key dihedral angles, such as those defined by the O=C-C-O and C-O-C-C linkages, are monitored during simulations to map out the conformational landscape. The thiazole ring itself remains largely planar and rigid. Understanding these dynamics is crucial as the molecule's conformation can influence its packing in a crystal lattice and its interaction with biological targets.
Table 1: Predicted Low-Energy Conformational States of this compound This table presents hypothetical data illustrating the types of results obtained from conformational analysis. Actual experimental or computational values may vary.
| Conformer | Dihedral Angle 1 (C2-C-O-C, degrees) | Dihedral Angle 2 (C4-C-O-C, degrees) | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|---|
| Global Minimum | ~180 | ~180 | 0.00 | ~65 |
| Local Minimum 1 | ~180 | ~0 | 1.2 | ~20 |
| Local Minimum 2 | ~0 | ~180 | 1.3 | ~15 |
Host-Guest Interactions in Supramolecular Systems
The field of supramolecular chemistry explores how molecules assemble through non-covalent bonds. This compound can act as a "guest" molecule, capable of fitting within the cavity of a larger "host" molecule, such as a cyclodextrin. rsc.orgfrontiersin.org These interactions are primarily driven by hydrophobic and van der Waals forces. mdpi.com
MD simulations can model the stability and dynamics of such host-guest complexes. For instance, when complexed with β-cyclodextrin, the hydrophobic thiazole ring and parts of the ethyl chains of the guest molecule would likely be encapsulated within the apolar cavity of the host. nih.govmdpi.com The simulations would analyze the interaction energies, the root mean square deviation (RMSD) of the guest within the host cavity, and the solvent accessible surface area to determine the stability and preferred orientation of the complex. nih.gov Such studies are fundamental for applications in drug delivery, where host molecules can enhance the solubility and stability of guest compounds. mdpi.com
Intermolecular Interaction Analysis
The way molecules interact with each other governs their macroscopic properties, such as crystal packing and boiling point. Theoretical methods allow for the detailed analysis of these non-covalent interactions.
Quantum Theory of Atoms-in-Molecules (QTAIM)
The Quantum Theory of Atoms-in-Molecules (QTAIM) is a model used to analyze the electron density of a molecule to define chemical bonds and interatomic interactions. researchgate.net By locating critical points in the electron density (ρ), one can characterize the nature of these interactions. For this compound, QTAIM analysis would identify bond critical points (BCPs) for all covalent bonds. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the bond type. Covalent bonds typically show high ρ(r) and negative ∇²ρ(r), while weaker, non-covalent interactions (like hydrogen bonds or van der Waals contacts) have much lower ρ(r) and positive ∇²ρ(r). researchgate.net
Table 2: Illustrative QTAIM Parameters for Selected Bonds in this compound This table contains representative theoretical data to demonstrate QTAIM analysis. These values are illustrative and not from direct experimental measurement of this specific compound.
| Bond/Interaction | Electron Density, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) | Bond Character |
|---|---|---|---|
| C=N (Thiazole) | 0.31 | -0.55 | Covalent (Polar) |
| C-S (Thiazole) | 0.18 | -0.21 | Covalent |
| C=O (Ester) | 0.35 | -0.15 | Covalent (Polar) |
| C-H···O (Intramolecular) | 0.015 | +0.04 | Weak Hydrogen Bond / Closed-Shell |
Non-Covalent Interaction (NCI) Plot Analysis
Non-Covalent Interaction (NCI) plot analysis is a computational technique used to visualize weak interactions in real space. wikipedia.org It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). The resulting 3D plot shows isosurfaces that represent different types of non-covalent interactions. These surfaces are colored according to the strength and nature of the interaction. chemtools.org
For this compound, an NCI plot would reveal:
Van der Waals interactions: Large, greenish surfaces around the ethyl groups and the thiazole ring, indicating weak, attractive forces.
Steric clashes: Small, reddish patches might appear if certain conformations force atoms too close together, indicating repulsive interactions.
Weak Hydrogen Bonds: Small, bluish-green discs between hydrogen atoms on the thiazole ring or ethyl groups and the nearby oxygen or nitrogen atoms would signify weak, stabilizing C-H···O or C-H···N interactions. researchgate.netresearchgate.net
These visualizations provide a clear, qualitative picture of the forces that hold the molecule in its specific conformation and how it interacts with its neighbors. acs.org
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a method used to partition crystal space and visualize intermolecular interactions. uzh.ch By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of significant intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.govnih.gov
A quantitative breakdown of intermolecular contacts is provided by 2D fingerprint plots. For a molecule like this compound, H···H contacts are expected to be the most abundant due to the numerous hydrogen atoms on the ethyl groups. iucr.org Contacts involving the heteroatoms (O, N, S) are also significant and play a key role in the crystal packing.
Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table shows hypothetical data based on typical findings for similar organic molecules containing ethyl ester and heterocyclic moieties. nih.goviucr.org
| Contact Type | Predicted Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 45.5 |
| O···H / H···O | 22.1 |
| C···H / H···C | 14.8 |
| N···H / H···N | 8.3 |
| S···H / H···S | 5.2 |
| Other | 4.1 |
Advanced Spectroscopic and Structural Characterization in Research Contexts
High-Resolution NMR Spectroscopy for Complex Structure Elucidation (e.g., 2D NMR)
No specific 1H, 13C, or 2D NMR (such as COSY, HSQC, HMBC) spectra for diethyl thiazole-2,4-dicarboxylate have been reported. This data is essential for the definitive assignment of proton and carbon signals and for confirming the connectivity of the atoms within the molecule.
Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) data, which would provide the precise mass of the molecule and insights into its fragmentation patterns under ionization, is not available. This information is critical for confirming the elemental composition and for structural elucidation.
Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Structure and Packing
There are no published single-crystal X-ray diffraction studies for this compound. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and crystal packing information.
Powder X-ray Diffraction (PXRD) for Polycrystalline Materials and Phase Transitions
Similarly, powder X-ray diffraction (PXRD) patterns, which are used to characterize the crystalline nature of a bulk sample and to study phase transitions, have not been documented for this compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Metal Coordination
While general infrared (IR) and Raman spectroscopy are common techniques, specific, detailed assignments of vibrational modes for this compound are not present in the available literature. Such data would confirm the presence of its functional groups and provide information about the molecular vibrations.
Advanced Optical Spectroscopies (e.g., Photoluminescence)
There is no information regarding the photophysical properties of this compound, such as its photoluminescence behavior. These studies are important for understanding the electronic structure and potential applications in materials science.
Without access to this fundamental experimental data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research and publication of the characterization of this compound are needed before a comprehensive scientific review can be written.
Future Research Directions and Unexplored Avenues
Development of Novel Derivatization Pathways for Enhanced Functionality
Future research is focused on creating new derivatives of Diethyl thiazole-2,4-dicarboxylate to unlock enhanced or entirely new functionalities. The core thiazole (B1198619) ring, a feature in many biologically active compounds, serves as a versatile scaffold for chemical modification. nih.govresearchgate.net Scientists are exploring the modification of the ester groups at the 2 and 4 positions to introduce a wide array of functional groups. These modifications could lead to compounds with tailored electronic, optical, or biological properties.
For instance, the synthesis of novel thiazole derivatives has been shown to yield compounds with potential anticancer activities. nih.gov By reacting the parent compound with various reagents, researchers can introduce new substituents onto the thiazole ring, a common strategy for developing new drugs. frontiersin.org The exploration of multi-component reactions, such as the Biginelli reaction, has also been shown to produce complex thiazole-containing molecules, including derivatives of this compound, in an efficient manner. researchgate.net These efforts aim to expand the chemical space around this core structure, paving the way for the discovery of new materials and therapeutic agents.
Integration into Multi-component Hybrid Materials
There is a growing interest in incorporating this compound and its derivatives into multi-component hybrid materials. This integration aims to combine the unique properties of the thiazole unit with other materials like polymers or inorganic nanoparticles to create advanced composites with synergistic effects.
One promising area is the development of metal-organic frameworks (MOFs), where the dicarboxylate functionality can act as a linker to connect metal ions, forming porous structures. These materials have potential applications in gas storage, catalysis, and sensing. The thiazole ring itself can endow these materials with specific chemical recognition capabilities or electronic properties. Researchers are also investigating the use of thiazole derivatives in the creation of novel polymers and other organic materials, where the thiazole moiety can enhance thermal stability, conductivity, or photophysical properties. dntb.gov.ua
Exploration of Diastereoselective and Enantioselective Synthesis
The development of methods for the stereocontrolled synthesis of thiazole derivatives is a significant area of future research. Creating specific stereoisomers (enantiomers and diastereomers) is crucial, particularly in medicinal chemistry, as different isomers of a molecule can have vastly different biological activities.
Researchers are exploring the use of chiral catalysts and auxiliaries to guide the formation of specific three-dimensional arrangements during the synthesis of thiazole-containing molecules. researchgate.net While the direct enantioselective synthesis of this compound itself is not the primary focus, the principles are being applied to create chiral derivatives from it. For example, the synthesis of new oxazolidinylthiazolidine bicycles has been achieved with high enantiospecificity, demonstrating the potential for creating complex chiral molecules based on the thiazole scaffold. researchgate.net These advanced synthetic methods will allow for the production of pure, single-isomer compounds, which is essential for developing more effective and selective drugs.
Advanced Characterization Techniques for In-situ Reaction Monitoring
To better understand and optimize the synthesis of this compound and its derivatives, researchers are turning to advanced characterization techniques for real-time, in-situ reaction monitoring. These methods provide detailed insights into reaction kinetics, mechanisms, and the formation of intermediates, which is often not possible with traditional offline analysis.
Spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are being adapted for in-situ measurements, allowing scientists to observe chemical transformations as they happen. researchgate.netnih.gov For example, monitoring the progress of a reaction using these techniques can help in determining the optimal reaction time, temperature, and catalyst loading, leading to improved yields and purity. Furthermore, techniques like X-ray crystallography are used to determine the precise three-dimensional structure of the synthesized molecules, which is crucial for understanding their properties and interactions. nih.govnih.gov
Computational Design and Prediction of New this compound Based Materials
Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new materials based on this compound. By using computer simulations, researchers can predict the properties of yet-to-be-synthesized molecules, saving significant time and resources in the laboratory.
Methods like Density Functional Theory (DFT) are used to calculate the electronic structure, geometry, and reactivity of thiazole derivatives. nih.gov This allows for the prediction of properties such as their HOMO-LUMO energy gap, which is important for understanding their electronic behavior. nih.gov Computational models can also be used to design materials with specific properties, such as new semiconductors or photocatalysts. researchgate.net For instance, researchers can computationally screen a large library of virtual compounds to identify the most promising candidates for a particular application before committing to their synthesis.
Application of Artificial Intelligence and Machine Learning in Research and Material Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the way research and material design are conducted for compounds like this compound. These powerful tools can analyze vast datasets to identify patterns and relationships that may not be apparent to human researchers, leading to new scientific insights and accelerated discovery. nih.govnih.gov
Q & A
Q. What are the optimal synthetic routes for Diethyl thiazole-2,4-dicarboxylate, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : A common approach involves multi-step reactions, such as condensation of thiazole precursors with dicarboxylic acid derivatives. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) under anhydrous conditions for extended periods (e.g., 18 hours) can yield target compounds. Post-reaction purification via recrystallization (e.g., water-ethanol mixtures) improves purity . Optimization includes adjusting stoichiometry, solvent choice, and temperature to mitigate side reactions. Monitoring via TLC or HPLC ensures reaction progress.
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- Spectroscopy : Use / NMR to confirm ester groups and thiazole ring protons. IR spectroscopy identifies carbonyl stretches (~1700 cm) and C-S bonds (~650 cm).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves molecular geometry. For example, triclinic crystal systems (space group ) with unit cell parameters (e.g., ) are typical for related dicarboxylate esters . ORTEP-3 software visualizes thermal ellipsoids and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from neglected crystal packing effects or solvent interactions in computational models. To address this:
- Refine DFT calculations using experimental unit cell parameters (e.g., ) to account for lattice distortions .
- Validate hydrogen-bonding patterns (e.g., O-HO/N interactions) via SHELX hydrogen-bond tables .
- Use molecular dynamics simulations to model solvent-solute interactions, especially for DMSO-synthesized compounds .
Q. What strategies are recommended for handling the compound's sensitivity to moisture or oxygen during experimental procedures?
- Methodological Answer :
- Synthesis : Conduct reactions under inert gas (N/Ar) using Schlenk lines. Anhydrous solvents (e.g., DMSO stored over molecular sieves) minimize hydrolysis .
- Storage : Store crystals in sealed vials with desiccants (silica gel) at –20°C. Avoid prolonged exposure to humidity, which can degrade ester groups .
Q. How can researchers design experiments to study the reactivity of this compound with nucleophiles or electrophiles?
- Methodological Answer :
- Nucleophilic Attack : React with hydrazines (e.g., 4-fluorobenzhydrazide) in ethanol at reflux to form Schiff bases or triazole derivatives. Monitor via NMR for amine proton shifts (~δ 8–10 ppm) .
- Electrophilic Substitution : Use Friedel-Crafts conditions (e.g., AlCl) to functionalize the thiazole ring. Quench reactions with ice-water to isolate intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
